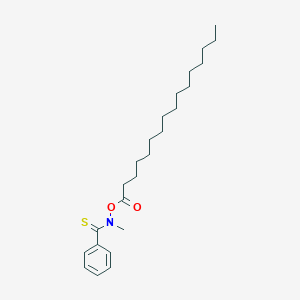
N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide is a complex organic compound characterized by its unique structure, which includes a hexadecanoyloxy group, a methyl group, and a benzenecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide typically involves the esterification of hexadecanoic acid with N-methylbenzenecarbothioamide. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification methods to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexadecanoyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Hexadecanoyl-L-homoserine lactone: A similar compound with a hexadecanoyl group, used in quorum sensing in bacteria.
Hexadecane: A simpler hydrocarbon with applications in fuel and material science.
Uniqueness
N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide is unique due to its combination of a hexadecanoyloxy group and a benzenecarbothioamide moiety. This structure imparts specific chemical and biological properties that are not found in simpler compounds like hexadecane or other similar molecules.
Properties
CAS No. |
89861-46-1 |
|---|---|
Molecular Formula |
C24H39NO2S |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
[benzenecarbonothioyl(methyl)amino] hexadecanoate |
InChI |
InChI=1S/C24H39NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-23(26)27-25(2)24(28)22-19-16-15-17-20-22/h15-17,19-20H,3-14,18,21H2,1-2H3 |
InChI Key |
HIYKLFCBJPTABD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)ON(C)C(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Piperidin-1-yl)propyl]phenol](/img/structure/B14374119.png)
![2-[(4-Methoxyphenyl)methanesulfinyl]acetamide](/img/structure/B14374120.png)
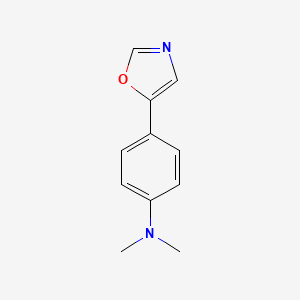
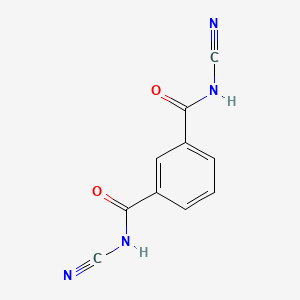
![N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide](/img/structure/B14374152.png)
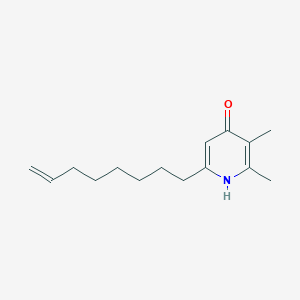
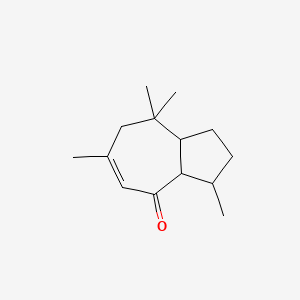




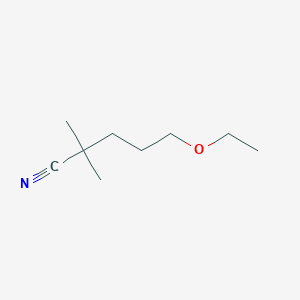
![Methyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14374185.png)
![N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14374204.png)
